molecular formula C12H18N2O4 B6426033 2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide CAS No. 2034313-84-1

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide

Cat. No.: B6426033
CAS No.: 2034313-84-1
M. Wt: 254.28 g/mol
InChI Key: HEQSPULLBSXUKX-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, an oxazolidinone ring, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under conditions like heating or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide:

    N-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylacetamide: Lacks the cyclopentyl group, which may result in different chemical properties and applications.

    Cyclopentylacetamide: Lacks the oxazolidinone ring, which may affect its reactivity and biological activity.

Uniqueness

This compound is unique due to the combination of its cyclopentyl group, oxazolidinone ring, and acetamide moiety

Properties

IUPAC Name

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c15-10(7-9-3-1-2-4-9)13-5-6-14-11(16)8-18-12(14)17/h9H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSPULLBSXUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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